molecular formula C10H15NO B220115 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 CAS No. 113490-37-2

2-Nor-1,3-seco-1,25-dihydroxyvitamin D3

Katalognummer: B220115
CAS-Nummer: 113490-37-2
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: PDCWVQZLMVLGLG-SHAYHDQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups and alkenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves multiple steps, including the formation of the indene ring system and the introduction of the hydroxyl and alkene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkenes can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of alkenes.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves its interaction with specific molecular targets and pathways. The hydroxyl and alkene groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nor-1,3-seco-1,25-dihydroxyvitamin D3: can be compared with other compounds having similar structures, such as:

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and the resulting

Eigenschaften

CAS-Nummer

113490-37-2

Molekularformel

C10H15NO

Molekulargewicht

404.6 g/mol

IUPAC-Name

(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol

InChI

InChI=1S/C26H44O3/c1-19(8-6-15-25(3,4)29)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21(14-17-27)20(2)18-28/h10-11,19,23-24,27-29H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11+/t19?,23-,24-,26+/m1/s1

InChI-Schlüssel

PDCWVQZLMVLGLG-SHAYHDQHSA-N

Isomerische SMILES

CC(CCCC(C)(C)O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C(/CCO)\C(=C)CO)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C

Kanonische SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C

Synonyme

2-nor-1,3-seco-1,25(OH)2 D3
2-nor-1,3-seco-1,25-dihydroxyvitamin D3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.